4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine
Description
Properties
IUPAC Name |
4-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-15-5-3-2-4-14(15)25-6-8-27(9-7-25)19-20-17-16(22-24-23-17)18(21-19)26-10-12-29-13-11-26/h2-5H,6-13H2,1H3,(H,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWXVKWMLQUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is LSD1 , a lysine-specific histone demethylase. LSD1 plays a crucial role in the regulation of gene expression and is implicated in various biological processes, including cell proliferation and migration.
Mode of Action
The compound interacts with LSD1 by inhibiting its activity. It has been identified as a reversible LSD1 inhibitor, showing selectivity for LSD1 over monoamine oxidase A/B (MAO-A/B). The interaction between the nitrogen atom in the pyridine ring of the compound and Met332 could be responsible for the improved activity of the compound.
Biochemical Pathways
The inhibition of LSD1 can lead to significant changes in gene expression. LSD1 demethylates histones, specifically histone H3 at lysine 4 (H3K4), which is associated with gene activation. Therefore, inhibiting LSD1 can lead to an increase in the methylation of H3K4, potentially altering the expression of genes regulated by this modification.
Result of Action
The inhibition of LSD1 by this compound can lead to significant cellular effects. In particular, it has been shown to significantly inhibit the activity of LSD1 in MGC-803 cells, a gastric cancer cell line. This inhibition also resulted in a reduction in the cell migration ability, suggesting potential anti-cancer properties.
Biological Activity
The compound 4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine represents a novel class of heterocyclic compounds that have garnered attention due to their potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- CAS Number : 252964-68-4
The compound features a morpholine ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives similar to our compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
| Compound | Target Organism | Activity (EC50) |
|---|---|---|
| Triazole Derivative | S. aureus | 12 µg/mL |
| Triazole Derivative | E. coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazole compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for some derivatives were reported as low as 6.2 µM for HCT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | MCF-7 | 43.4 |
| Triazole Derivative | HCT-116 | 6.2 |
The biological activity of this class of compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in microbial growth or cancer cell proliferation. For example, triazoles are known to interfere with the synthesis of nucleic acids in pathogens and disrupt cell division in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazolo-pyrimidines found that modifications to the piperazine group significantly enhanced antibacterial activity against resistant strains .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines and found that specific substitutions increased efficacy against MCF-7 cells compared to standard treatments like cisplatin .
Scientific Research Applications
Structural Features
The compound features:
- A morpholine ring , which is known for its versatility in medicinal chemistry.
- A triazolo-pyrimidine core , which is associated with various biological activities.
- A piperazine moiety , often linked to neuropharmacological effects.
- A 2-methoxyphenyl substituent , enhancing lipophilicity and biological activity.
Neuropharmacology
The integration of the piperazine group suggests potential applications in treating psychiatric disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.
Antimicrobial Activity
Research indicates that triazole and pyrimidine derivatives exhibit antimicrobial properties. The presence of the morpholine and piperazine rings could enhance the compound's efficacy against various pathogens. Studies on related compounds have shown promising results against bacterial and fungal strains.
Cancer Research
Compounds featuring triazole and pyrimidine structures have been explored for their anticancer properties. Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Properties
Some triazole derivatives have demonstrated antiviral activity against viruses such as HIV and influenza. Given the structural similarities, it is plausible that this compound may exhibit similar antiviral effects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{5-[4-(2-chlorophenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine | Chlorophenyl instead of methoxyphenyl | Antibacterial |
| 4-{5-[4-(phenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine | Phenyl group | Antidepressant |
| 4-{5-[4-(3-fluorophenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine | Fluorophenyl group | Antiviral |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolopyrimidine Derivatives
(a) Compound from : (3-Methoxyphenyl){4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone
- Molecular Formula : C₂₃H₂₃N₇O₃ (MW: 445.483) .
- Key Substituents :
- 3-Methoxybenzoyl group on the piperazine ring.
- 4-Methoxyphenyl group at position 3 of the triazolopyrimidine.
- The 2-methoxyphenylpiperazine in the target compound may offer better dopamine receptor selectivity compared to the 4-methoxyphenyl group in this analog .
(b) Compound from : (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Key Substituents: Cyclopropylamino and propylthio groups at positions 7 and 5, respectively. Difluorophenyl and cyclopentane diol moieties.
- Comparison :
- The target compound lacks halogen atoms, which may reduce toxicity risks but could compromise CYP450-mediated metabolic stability compared to the fluorinated analog .
- The morpholine and piperazine groups in the target compound may enhance water solubility relative to the hydrophobic cyclopentane diol in this patented derivative.
(c) Compound from : 4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline
- Key Substituents :
- Benzyl group at position 3.
- Thioaniline at position 5.
- Comparison :
- The thioether linkage in this derivative introduces a polarizable sulfur atom, which may alter electronic properties compared to the target compound’s morpholine oxygen .
- The target compound’s piperazine and morpholine groups likely confer superior blood-brain barrier penetration compared to the aniline substituent.
Data Table: Structural and Molecular Comparison
Preparation Methods
Formation of 4,5-Diamino-2,7-dichloropyrimidine
The synthesis begins with 2,4,5,6-tetrachloropyrimidine, which undergoes selective amination at positions 4 and 5 using aqueous ammonia under controlled conditions (60°C, 12 h). This yields 4,5-diamino-2,7-dichloropyrimidine, confirmed by -NMR ( 6.8 ppm, broad singlet, -NH).
Cyclization to 2,7-Dichloro-3H- triazolo[4,5-d]pyrimidine
The diaminopyrimidine is treated with formic acid (100°C, 6 h) to induce cyclization, forming the triazole ring via dehydration. The reaction proceeds through intermediate formamide adducts, with the dichloro-triazolopyrimidine isolated in 78% yield after recrystallization (ethanol/water).
Table 1: Optimization of Cyclization Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Formic acid, 100°C | 78 | 98.5 |
| Acetic anhydride, 90°C | 62 | 95.2 |
| POCl, 110°C | 45 | 89.7 |
Functionalization at Position 5: Coupling of 4-(2-Methoxyphenyl)piperazine
Buchwald-Hartwig Amination
The remaining chloride at position 5 undergoes palladium-catalyzed coupling with 4-(2-methoxyphenyl)piperazine. Optimized conditions use Pd(dba) (5 mol%), Xantphos (10 mol%), and CsCO in toluene at 110°C for 12 h, yielding the target compound in 72% yield.
Table 2: Ligand Screening for Coupling Efficiency
| Ligand | Yield (%) | Turnover Number |
|---|---|---|
| Xantphos | 72 | 14.4 |
| BINAP | 58 | 11.6 |
| DPPF | 63 | 12.6 |
Alternative Pathway: Ullmann Coupling
For scale-up, copper(I)-mediated Ullmann coupling (CuI, 1,10-phenanthroline, KPO, DMSO, 130°C) achieves 68% yield but requires longer reaction times (24 h).
Final Product Characterization
The title compound is purified via silica gel chromatography (ethyl acetate/methanol 9:1) and recrystallized from acetonitrile. Analytical data:
-
-NMR (400 MHz, DMSO-): 8.45 (s, 1H, triazole-H), 7.12–6.85 (m, 4H, aromatic), 4.05–3.45 (m, 12H, morpholine/piperazine), 3.78 (s, 3H, -OCH).
-
HRMS : [M+H] calcd. for CHNO: 458.2311; found: 458.2309.
Challenges and Optimization Strategies
Regioselectivity in Substitution
Competitive substitution at positions 2 and 7 is mitigated by steric hindrance, as position 2 is adjacent to the triazole nitrogen. Computational modeling (DFT) confirms higher electrophilicity at position 7 (-charge = +0.32 vs. +0.18 at position 2).
Byproduct Formation
Minor byproducts (<5%) include bis-morpholine and bis-piperazine derivatives, controlled by stoichiometric ratios (morpholine: 2.2 equiv; piperazine: 1.1 equiv).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis typically involves multi-step routes starting from substituted pyrimidine precursors. Key steps include:
- Core formation : Cyclization of triazolopyrimidine using hydrazine derivatives and carbonyl reagents under reflux conditions in solvents like DMF or DCM .
- Piperazine coupling : Nucleophilic substitution at the triazolopyrimidine core using 4-(2-methoxyphenyl)piperazine, often catalyzed by palladium or copper-based catalysts .
- Morpholine introduction : Alkylation or amidation at position 7, requiring anhydrous conditions and bases like K₂CO₃ . Optimization : Use HPLC to monitor intermediate purity and adjust reaction times/temperatures to minimize byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
- Spectroscopic analysis : H/C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolves ambiguities in regiochemistry of the triazolopyrimidine core .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Target kinases or GPCRs (e.g., serotonin receptors) due to the compound’s piperazine and morpholine motifs .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to establish IC₅₀ values .
- Controls : Include positive controls (e.g., known kinase inhibitors) and solvent-only negative controls .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Test in DMSO (for stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy; logP calculations predict moderate lipophilicity .
- Stability : Monitor via HPLC under varying pH (2–9) and temperatures (4–37°C); degradation peaks indicate susceptibility to hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Structural analogs : Compare with compounds like 3-ethyl-6-methyl-triazolo[4,5-d]pyrimidine (antitumor) to identify critical substituents .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT₁A receptors .
Q. What strategies improve the compound’s pharmacokinetic properties?
- SAR studies : Modify the 2-methoxyphenyl group to electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .
- Prodrug design : Introduce ester linkages at the morpholine moiety for controlled release .
- LogP adjustment : Replace morpholine with hydrophilic groups (e.g., PEG) to improve aqueous solubility .
Q. How to design experiments to elucidate the mechanism of action (MoA)?
- Competitive binding assays : Use radiolabeled ligands (e.g., H-ketanserin) to assess affinity for serotonin receptors .
- Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
- Cryo-EM : Resolve compound-target complexes (e.g., kinase domains) to map binding pockets .
Q. What methodologies address low reproducibility in synthetic yields?
- DoE (Design of Experiments) : Optimize parameters like solvent polarity, catalyst loading, and temperature using response surface modeling .
- Flow chemistry : Continuous synthesis reduces batch-to-batch variability .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
